CHDI-340246 -

CHDI-340246

Catalog Number: EVT-1534521
CAS Number:
Molecular Formula: C14H11ClN2O3
Molecular Weight: 290.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CHDI-340246 is a potent and selective kynurenine mono-oxygenase (KMO) inhibitor.
Source and Classification

CHDI-340246 was identified through a combination of virtual screening methods that evaluated over 1,000 potential inhibitors targeting kynurenine monooxygenase. Its classification falls under small molecule inhibitors specifically designed to interact with the kynurenine pathway, making it a significant candidate in neuropharmacology and therapeutic development for neurodegenerative conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of CHDI-340246 involves several steps, beginning with the selection of suitable precursors based on structure-activity relationship studies. The compound was synthesized through a series of chemical reactions that include:

  1. Formation of Key Intermediates: Initial reactions focus on creating intermediates that exhibit desired pharmacological properties.
  2. Coupling Reactions: These intermediates are then coupled using various coupling agents to form the final compound.
  3. Purification: The product undergoes purification processes such as crystallization or chromatography to isolate CHDI-340246 in a pure form.

The exact synthetic route details specific reagents and conditions used at each step, ensuring high yield and purity essential for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of CHDI-340246 has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound exhibits a complex arrangement that allows it to effectively bind to the active site of kynurenine monooxygenase.

Key structural features include:

  • Functional Groups: Specific moieties that enhance binding affinity and selectivity towards kynurenine monooxygenase.
  • Three-Dimensional Orientation: The spatial arrangement of atoms facilitates optimal interaction with the enzyme's active site.

Quantitative data regarding bond lengths, angles, and dihedral angles are typically provided in supplementary materials accompanying structural studies .

Chemical Reactions Analysis

Reactions and Technical Details

CHDI-340246 participates in competitive inhibition reactions with kynurenine monooxygenase. The mechanism involves:

  1. Binding to the Enzyme: The compound binds at the active site, preventing substrate access.
  2. Kinetics: Studies have shown that CHDI-340246 exhibits mixed-type inhibition characteristics, indicating its ability to affect both substrate binding and enzyme turnover rates.

The kinetics of the reaction can be described by Michaelis-Menten equations, where parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number) provide insights into its efficacy as an inhibitor .

Mechanism of Action

Process and Data

The mechanism of action for CHDI-340246 primarily revolves around its inhibition of kynurenine monooxygenase activity. By inhibiting this enzyme, CHDI-340246 leads to:

  1. Altered Metabolite Levels: A decrease in harmful metabolites like 3-hydroxykynurenine and quinolinic acid while increasing protective metabolites such as kynurenic acid.
  2. Neuroprotective Effects: Restoration of electrophysiological functions in mouse models of Huntington's disease suggests potential neuroprotective effects against excitotoxicity.

This modulation is crucial for mitigating neurodegenerative processes associated with elevated levels of toxic metabolites .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CHDI-340246 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for in vivo studies and potential therapeutic applications .

Applications

Scientific Uses

CHDI-340246 has significant implications for research in neurodegenerative diseases, particularly Huntington's disease. Its applications include:

  1. Therapeutic Development: As a selective inhibitor of kynurenine monooxygenase, it represents a promising lead for developing treatments aimed at restoring balance within the kynurenine pathway.
  2. Research Tool: It serves as a valuable tool for studying the role of kynurenine metabolites in various neurological disorders, providing insights into disease mechanisms.

The ongoing research into its pharmacokinetics and metabolic disposition further supports its potential application in clinical settings .

Introduction to CHDI-340246 and Its Pharmacological Context

Discovery and Development as a Kynurenine 3-Monooxygenase (KMO) Inhibitor

CHDI-340246 emerged from a focused drug discovery initiative by CHDI Foundation, Inc. to target dysregulation of the kynurenine pathway (KP) in Huntington’s disease (HD). This potent and selective small-molecule inhibitor was designed to inhibit kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme that catalyzes the conversion of kynurenine (Kyn) to 3-hydroxykynurenine (3-OH-Kyn) – a pivotal branch point in the KP [1] [2]. The compound’s development was driven by substantial evidence linking elevated neurotoxic KP metabolites (3-OH-Kyn and quinolinic acid [Quin]) to HD pathogenesis. Preclinical studies documented increased 3-OH-Kyn and Quin in both HD patients and rodent models, establishing KMO as a therapeutic target [1] [4]. CHDI-340246 was optimized through medicinal chemistry to achieve high CNS penetration and target engagement, with its efficacy profile first reported in 2016 using transgenic HD mouse models (R6/2 and Q175 strains) [2] [4].

Biochemical Properties and Selectivity Profiles

CHDI-340246 (IUPAC: 6-(3-Chloro-4-cyclopropoxy-phenyl)-pyrimidine-4-carboxylic acid; CAS: 1426319-74-5) features a molecular weight of 290.70 g/mol and elemental composition C₁₄H₁₁ClN₂O₃ . Its structure integrates a pyrimidine core with chloro-cyclopropoxy-phenyl substituents, enabling high-affinity binding to KMO’s flavin adenosine dinucleotide (FAD) cofactor pocket. In vitro profiling demonstrates exceptional selectivity for KMO over related enzymes (kynureninase, kynurenine aminotransferase) and unrelated off-targets [2]. This selectivity is critical for precise KP modulation: inhibition shifts metabolism toward kynurenic acid (KynA) while reducing 3-OH-Kyn and Quin [1] [4].

Table 1: Molecular Properties of CHDI-340246

PropertyValue
Molecular FormulaC₁₄H₁₁ClN₂O₃
Exact Mass290.0458 g/mol
CAS Number (free acid)1426319-74-5
SolubilitySoluble in DMSO
Purity (research grade)>98%
Storage Stability>3 years at -20°C

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

CHDI-340246 exhibits favorable pharmacokinetics (PK) across species. In vitro metabolic stability studies showed minimal turnover in hepatic microsomes from mice, rats, dogs, monkeys, and humans. Plasma protein binding is high in humans (99.7%), moderate in other species [3]. Oral administration in rodents and non-human primates yields >60% bioavailability, with dose-dependent plasma exposure. Blood clearance is low (<20% hepatic blood flow) and volume of distribution small (<0.5 L/kg), contributing to terminal half-lives of 1–2 hours (mice/rats/dogs) and 9 hours (monkeys) [3].

Pharmacodynamically, CHDI-340246 potently modulates KP metabolites:

  • Brain: 80–90% reduction in 3-OH-Kyn and Quin; 3–5 fold increase in Kyn and KynA [1] [4]
  • Periphery: Parallel metabolite shifts in plasma/liver [1]

Table 2: Key Pharmacokinetic Parameters Across Species

SpeciesClearance (mL/min/kg)Vss (L/kg)t½ (h)Oral Bioavailability (%)
Mouse15.20.281.568
Rat12.80.311.872
Dog9.40.242.165
Monkey6.30.479.085 [3]

Tissue distribution studies in rats using radiolabeled [¹⁴C]CHDI-340246 revealed broad penetration into all tissues except brain and testes, indicating potential efflux transport at the blood-brain barrier [3]. Despite this, sufficient CNS concentrations are achieved for target engagement, likely due to high potency (IC₅₀ < 10 nM). Metabolite identification showed the parent compound as the predominant circulating species, with minor O-dealkylated sulfate conjugates. Elimination occurs primarily via urinary excretion of metabolites (70–80%), with lesser biliary contribution [3].

Properties

Product Name

CHDI-340246

IUPAC Name

6-(3-Chloro-4-cyclopropoxy-phenyl)-pyrimidine-4-carboxylic acid

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-8(1-4-13(10)20-9-2-3-9)11-6-12(14(18)19)17-7-16-11/h1,4-7,9H,2-3H2,(H,18,19)

InChI Key

UPKQDTLLVVTZQT-UHFFFAOYSA-N

SMILES

O=C(C1=NC=NC(C2=CC=C(OC3CC3)C(Cl)=C2)=C1)O

Solubility

Soluble in DMSO

Synonyms

CHDI340246; CHDI 340246; CHDI-340246

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.